molecular formula C15H23NO3S B2548386 N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide CAS No. 691380-87-7

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide

Cat. No.: B2548386
CAS No.: 691380-87-7
M. Wt: 297.41
InChI Key: VXZMELIKRQWSBH-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C₁₃H₂₀NO₂S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethoxyaniline as the starting material.

  • Reaction Steps:

    • Sulfonation: The 4-ethoxyaniline is first sulfonated using chlorosulfonic acid to form 4-ethoxybenzenesulfonyl chloride.

    • Cyclization: The resulting sulfonyl chloride is then reacted with cyclohexylamine in the presence of a base, such as triethylamine, to form N-cyclohexyl-4-ethoxybenzenesulfonamide.

    • Methylation: Finally, the N-cyclohexyl-4-ethoxybenzenesulfonamide is methylated using methyl iodide to yield the target compound, this compound.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonamide group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) are used, often under basic conditions.

Major Products Formed:

  • Oxidation Products: 4-ethoxybenzenesulfonyl chloride or 4-ethoxybenzenesulfonic acid.

  • Reduction Products: 4-ethoxyaniline.

  • Substitution Products: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of sulfonamide derivatives on various biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-4-methylbenzenesulfonamide

  • N-cyclohexyl-4-ethoxybenzenesulfonamide

  • N-cyclohexyl-4-chlorobenzenesulfonamide

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Properties

IUPAC Name

N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-19-14-9-11-15(12-10-14)20(17,18)16(2)13-7-5-4-6-8-13/h9-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZMELIKRQWSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332627
Record name N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

691380-87-7
Record name N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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